4'-(Isopropylthio)propiophenone
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Overview
Description
4’-(Isopropylthio)propiophenone is an organic compound with the molecular formula C12H16OS It is a derivative of propiophenone, where the phenyl ring is substituted with an isopropylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-(Isopropylthio)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of aluminum chloride to form propiophenone. The resulting propiophenone is then subjected to a nucleophilic substitution reaction with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate to yield 4’-(isopropylthio)propiophenone .
Industrial Production Methods
Industrial production of 4’-(isopropylthio)propiophenone typically involves large-scale Friedel-Crafts acylation followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-(Isopropylthio)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Isopropylthio)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(isopropylthio)propiophenone involves its interaction with various molecular targets. The isopropylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The carbonyl group in the compound can also participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, lacking the isopropylthio group.
4-Methylpropiophenone: A derivative with a methyl group at the para position instead of the isopropylthio group.
4-Chloropropiophenone: A derivative with a chlorine atom at the para position.
Uniqueness
4’-(Isopropylthio)propiophenone is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity compared to other derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
69708-38-9 |
---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-propan-2-ylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
VCQWZCYOFXBZGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)SC(C)C |
Origin of Product |
United States |
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